molecular formula C12H28P+ B8388391 Tri-t-butylphosphonium

Tri-t-butylphosphonium

Cat. No.: B8388391
M. Wt: 203.32 g/mol
InChI Key: BWHDROKFUHTORW-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tri-t-butylphosphonium, also known as tri-tert-butylphosphine tetrafluoroborate, is a chemical compound with the molecular formula C12H28PBF4. It is a highly specialized organic phosphorus compound used primarily as a ligand in various catalytic processes. The compound is known for its stability and distinct molecular structure, consisting of a phosphorus atom bonded to three tert-butyl groups and associated with a tetrafluoroborate anion .

Preparation Methods

The synthesis of tri-tert-butylphosphine tetrafluoroborate involves several steps to achieve a high yield of the product. One common method includes the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The process typically involves the following steps :

  • In a dried 500-mL three-neck flask equipped with necessary apparatus, CuBr-Me2S and LiBr are added.
  • The reaction mixture is stirred under nitrogen atmosphere.
  • Tri-tert-butylphosphine is added to the mixture, followed by the slow addition of tetrafluoroboric acid.
  • The reaction is allowed to proceed at room temperature for several hours.
  • The product is then extracted with dichloromethane and purified by crystallization.

Chemical Reactions Analysis

Tri-tert-butylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as KF and CsF, and solvents like THF and toluene. Major products formed from these reactions include substituted biaryl compounds, vinyl tosylates, and aryl bromides .

Mechanism of Action

The mechanism by which tri-tert-butylphosphine tetrafluoroborate exerts its effects involves its role as a ligand in catalytic processes. The bulky tert-butyl groups create a steric effect that influences the course of chemical reactions. By adjusting reaction selectivity and rates, the compound enables the development of more efficient catalytic systems. This is particularly important in the synthesis of complex molecules, where precise control over reaction pathways is necessary .

Comparison with Similar Compounds

Tri-tert-butylphosphine tetrafluoroborate is unique due to its stability and steric effects. Similar compounds include:

These compounds share similar applications in catalytic processes but differ in their steric and electronic properties, which influence their reactivity and selectivity in different reactions.

Properties

Molecular Formula

C12H28P+

Molecular Weight

203.32 g/mol

IUPAC Name

tritert-butylphosphanium

InChI

InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3/p+1

InChI Key

BWHDROKFUHTORW-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C

Origin of Product

United States

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